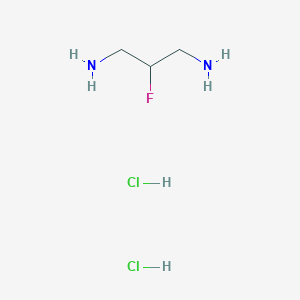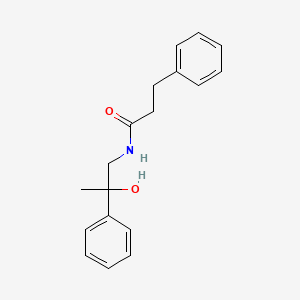
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would consist of a phenylpropanamide core with a phenylpropyl group attached to the nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the phenyl groups could increase the compound’s lipophilicity .
科学的研究の応用
Chemoselective Reactions
The compound N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide demonstrates significant potential in chemoselective reactions. For instance, research by Hajji et al. (2002) explored the reactivity of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's versatility in synthetic chemistry, particularly in creating complex organic structures (Hajji et al., 2002).
Pharmacological Potential
The synthesis of functionalized amino acid derivatives, including N-substituted analogs of 3-phenylpropanamide, has been investigated for their potential in anticancer therapy. Kumar et al. (2009) synthesized a series of these derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited notable cytotoxicity, particularly in ovarian and oral cancers, suggesting their potential utility in developing new anticancer agents (Kumar et al., 2009).
Phenylpropanoid Biosynthesis
In the broader context of phenylpropanoid biosynthesis, the role of compounds like N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is evident. Vogt (2010) discussed the general phenylpropanoid metabolism, highlighting the diversity of secondary metabolites generated from this pathway. The study underlines the importance of these compounds in plant species, emphasizing their role in response to environmental stimuli (Vogt, 2010).
Synthesis of Hydrophilic Derivatives
Martinez et al. (2006) reported the synthesis of a hydrophilic and non-ionic derivative of anthracene, closely related to the chemical structure of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide. This research highlights the potential for creating derivatives with specific properties, such as increased solubility or altered biological activity, which can be crucial in various scientific applications (Martinez et al., 2006).
Drug Delivery and Hydrogels
The development of hydrogels using derivatives of N-isopropyl acrylamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide, has been explored for drug delivery. Gasztych et al. (2019) investigated the influence of a hydrophilic co-monomer on the drug release from hydrogels, providing insights into how derivatives of this compound can be tailored for specific drug delivery applications (Gasztych et al., 2019).
作用機序
Safety and Hazards
将来の方向性
Future research on “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .
特性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJYZPXDXWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)
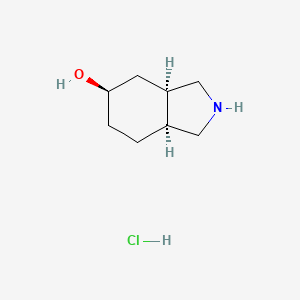
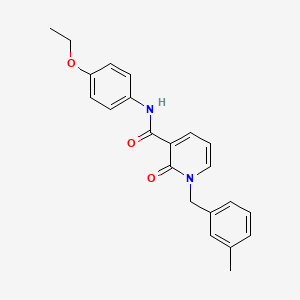
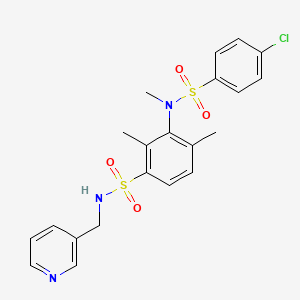
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
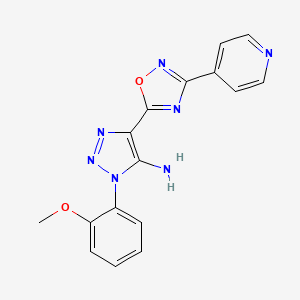
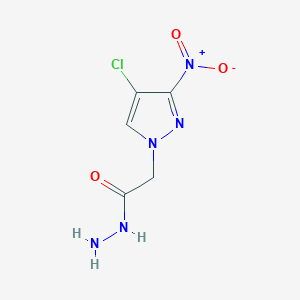
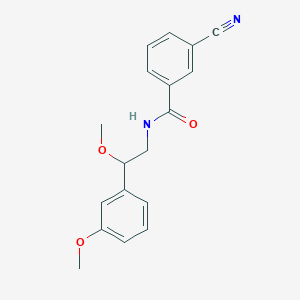


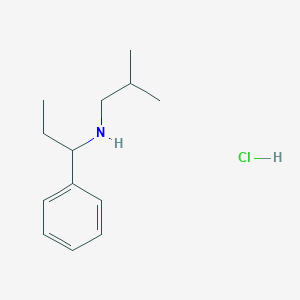
![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)

